molecular formula C15H13N3O3 B13996397 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol CAS No. 38147-48-7

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol

Katalognummer: B13996397
CAS-Nummer: 38147-48-7
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: PQBZYMLXAHXDFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is a chemical compound with the molecular formula C15H13N3O3. It is characterized by the presence of a phenanthridine ring system substituted with a nitro group and an aminoethanol moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol typically involves the nitration of phenanthridine followed by amination and subsequent reaction with ethanolamine. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is not fully understood, but it is believed to interact with biological macromolecules through its aromatic and amino groups. These interactions may involve binding to DNA or proteins, leading to potential therapeutic effects. The nitro group may also play a role in redox reactions within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2-Nitrophenanthridin-6-yl)amino]ethanol is unique due to the combination of the nitro, amino, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phenanthridine derivatives, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

38147-48-7

Molekularformel

C15H13N3O3

Molekulargewicht

283.28 g/mol

IUPAC-Name

2-[(2-nitrophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H13N3O3/c19-8-7-16-15-12-4-2-1-3-11(12)13-9-10(18(20)21)5-6-14(13)17-15/h1-6,9,19H,7-8H2,(H,16,17)

InChI-Schlüssel

PQBZYMLXAHXDFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=C2NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.